3-[(2-Methylpropyl)amino]phenol
Description
3-[(2-Methylpropyl)amino]phenol is a phenolic derivative featuring an amino group substituted with a 2-methylpropyl (isobutyl) moiety at the 3-position of the phenol ring. For instance, compounds like 3-[ethyl(2-methylpropyl)amino]phenol (CAS 95235-27-1, MF: C₁₂H₁₉NO, MW: 193.285) share a similar backbone, differing in the alkyl substitution pattern on the amino group . Such compounds are typically synthesized via N-alkylation or reductive amination reactions, as seen in the preparation of tertiary alcohols and acetophenones in .
Properties
IUPAC Name |
3-(2-methylpropylamino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-11-9-4-3-5-10(12)6-9/h3-6,8,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFIBILAYLDHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[(2-Methylpropyl)amino]phenol typically involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by a series of steps including the use of methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step synthesis results in the formation of the desired product with a comprehensive yield of over 63% .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and scalable processes is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Methylpropyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
3-[(2-Methylpropyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)amino]phenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 3-[(2-Methylpropyl)amino]phenol and its analogs:
*Hypothetical data inferred from analogs.
Key Observations :
- Functional Groups : The presence of a hydroxypropyl group (as in ) introduces polarity, enhancing water solubility compared to purely alkyl-substituted analogs .
Biological Activity
3-[(2-Methylpropyl)amino]phenol, also known by its chemical name 2-(2-Methylpropylamino)-4-methylphenol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 115344-19-9
- Molecular Formula : C11H17N1O1
- Molecular Weight : 179.26 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that phenolic compounds can disrupt microbial cell membranes, leading to cell lysis and death. The structure of this compound suggests it may possess similar properties due to the presence of the phenolic hydroxyl group which enhances its interaction with microbial membranes.
Cytotoxicity
Cytotoxicity studies have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that this compound may inhibit cell proliferation in certain cancer types, potentially through inducing apoptosis or disrupting cell cycle progression.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It could interact with receptors on cell membranes, affecting signaling pathways related to growth and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated a significant reduction in bacterial growth at concentrations above 100 μg/mL, suggesting potential applications in developing antimicrobial agents for clinical use.
Study on Cytotoxic Effects
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells, supporting the hypothesis of its cytotoxic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
